Bis-aminooxy-PEG4
Overview
Description
Bis-aminooxy-PEG4 is a polyethylene glycol (PEG) derivative containing two aminooxy groups. The hydrophilic PEG spacer increases solubility in aqueous media, making it a valuable compound in various scientific applications. The aminooxy groups can be used in bioconjugation, reacting with aldehydes to form oxime bonds or hydroxylamine linkages under reductive conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis-aminooxy-PEG4 is synthesized through a series of chemical reactions involving the functionalization of PEG with aminooxy groups. The process typically involves the reaction of PEG with aminooxy reagents under controlled conditions to ensure high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for scalability. The process includes purification steps such as crystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Bis-aminooxy-PEG4 undergoes several types of chemical reactions, including:
Oxidation: The aminooxy groups can be oxidized to form oxime bonds.
Reduction: Under reductive conditions, the oxime bonds can be converted to hydroxylamine linkages.
Substitution: The aminooxy groups can participate in substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reductive conditions often involve the use of sodium borohydride or other mild reducing agents.
Substitution: Electrophiles such as aldehydes and ketones are commonly used in substitution reactions
Major Products Formed
Oxime Bonds: Formed through the reaction of aminooxy groups with aldehydes.
Hydroxylamine Linkages: Formed under reductive conditions from oxime bonds
Scientific Research Applications
Bis-aminooxy-PEG4 has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and in bioconjugation reactions.
Biology: Employed in the modification of biomolecules for various biological studies.
Medicine: Utilized in drug delivery systems and the development of therapeutic agents.
Industry: Applied in the production of advanced materials and in various industrial processes .
Mechanism of Action
The mechanism of action of Bis-aminooxy-PEG4 involves its ability to form stable oxime bonds with aldehydes. This reaction is highly specific and efficient, making it useful in bioconjugation and other applications. The aminooxy groups react with aldehydes to form oxime bonds, which can be further reduced to hydroxylamine linkages under reductive conditions .
Comparison with Similar Compounds
Similar Compounds
Aminooxy-PEG: Similar to Bis-aminooxy-PEG4 but contains only one aminooxy group.
Bis-aminooxy-PEG3: A shorter version of this compound with three ethylene glycol units.
Bis-aminooxy-PEG7: A longer version with seven ethylene glycol units
Uniqueness
This compound is unique due to its optimal length, providing a balance between solubility and reactivity. Its two aminooxy groups allow for efficient bioconjugation and other chemical modifications, making it a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
O-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2O6/c11-17-9-7-15-5-3-13-1-2-14-4-6-16-8-10-18-12/h1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNMUXWMRYYPNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCON)OCCOCCON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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